molecular formula C10H9NO2Se B14390209 Ethyl 1,3-benzoselenazole-2-carboxylate CAS No. 89723-11-5

Ethyl 1,3-benzoselenazole-2-carboxylate

Cat. No.: B14390209
CAS No.: 89723-11-5
M. Wt: 254.15 g/mol
InChI Key: FMIBZHHQVMHFCO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Organoselenium Heterocycles in Synthetic Chemistry

The history of organoselenium chemistry dates back to the 19th century, but its role in synthetic chemistry and biology gained significant momentum in the latter half of the 20th century. acgpubs.org Initially, selenium compounds were often regarded for their toxicity and malodorous nature. However, the discovery of selenium as an essential micronutrient and a component of vital enzymes like glutathione (B108866) peroxidase shifted the scientific perspective. jsynthchem.comnih.gov This biological relevance spurred chemists to explore the synthesis and reactivity of organoselenium compounds more deeply.

Organoselenium heterocycles emerged as a particularly important class of compounds. Their significance lies in their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, antibacterial, and antitumor properties. jsynthchem.comnih.gov In synthetic chemistry, these heterocycles serve as versatile intermediates and building blocks for constructing more complex molecular architectures. nih.gov The unique electronic properties conferred by the selenium atom often lead to enhanced reactivity and novel applications compared to their sulfur and oxygen analogues. researchgate.net

Overview of the 1,3-Benzoselenazole Core Structure in Contemporary Chemical Research

The 1,3-benzoselenazole core consists of a five-membered selenazole ring fused to a benzene (B151609) ring. This scaffold has become a privileged structure in modern chemical research due to its wide range of applications. rsc.orgresearchgate.net In medicinal chemistry, benzoselenazole (B8782803) derivatives have been investigated as potent anticancer agents, inhibitors of enzymes like thioredoxin reductase, and as fluorescent probes for biological imaging, including the detection of amyloid-β plaques associated with Alzheimer's disease. researchgate.net

From a materials science perspective, the benzoselenazole moiety is a valuable component in the design of organic semiconductors, fluorescent dyes, and optoelectronic devices. researchgate.net The presence of the selenium atom imparts specific electronic and photophysical properties that are advantageous for these applications. researchgate.net Consequently, the development of efficient and practical synthetic routes to access this core structure is a major focus of contemporary research. rsc.org

Rationale for Focused Academic Inquiry on Ethyl 1,3-Benzoselenazole-2-carboxylate

While the broader class of 2-substituted benzoselenazoles has been explored, a focused inquiry on this compound is warranted due to the synthetic versatility offered by the ethyl carboxylate group at the 2-position. This ester functionality serves as a crucial chemical "handle" for further molecular elaboration.

The rationale for its academic study can be summarized as follows:

Synthetic Intermediate: The ester group can be readily converted into a variety of other functional groups, such as amides, carboxylic acids, hydrazides, or can be reduced to an alcohol. This allows for the synthesis of a diverse library of novel benzoselenazole derivatives.

Access to Bioactive Molecules: By modifying the ester group, researchers can systematically alter the steric and electronic properties of the molecule, enabling structure-activity relationship (SAR) studies to optimize biological activity. For instance, conversion to specific amides or hydrazides could enhance interactions with biological targets.

Development of Functional Materials: The carboxylate group can be used to anchor the benzoselenazole core to polymers or other substrates, facilitating the development of new functional materials with tailored optical or electronic properties.

The study of this specific compound, therefore, provides a gateway to a vast chemical space of potentially useful molecules for both therapeutic and technological applications.

Review of Key Advancements in Benzoselenazole Chemistry

Significant progress has been made in the synthesis of the 1,3-benzoselenazole ring system. Early methods often required harsh reaction conditions or the use of toxic and unstable reagents. researchgate.net Recent advancements have focused on developing more efficient, milder, and versatile synthetic protocols.

Key advancements include:

Copper-Catalyzed Methodologies: Copper catalysis has emerged as a powerful tool for constructing the benzoselenazole backbone. jsynthchem.com These methods often involve the coupling of ortho-haloanilines with a selenium source, such as elemental selenium or isoselenocyanates, providing a straightforward route to 2-substituted benzoselenazoles. jsynthchem.comrsc.org

One-Pot, Multi-Component Reactions: Researchers have developed elegant one-pot, three-component reactions that allow for the rapid assembly of complex benzoselenazoles from simple and readily available starting materials like 2-iodoanilines, selenium powder, and aldehydes or arylacetic acids. jsynthchem.comresearchgate.net

Use of Diverse Selenium Sources: Modern synthetic strategies employ a variety of selenium sources, including elemental selenium, selenium dioxide (SeO₂), isoselenocyanates, and diaryl diselenides. rsc.org This flexibility allows chemists to choose the most suitable reagent based on substrate scope and reaction conditions.

These synthetic innovations have made the 1,3-benzoselenazole core more accessible, paving the way for expanded exploration of its chemical and biological properties.

Research Findings in Tabular Form

To provide a clearer perspective on the synthetic advancements in this field, the following tables summarize key research findings.

Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzoselenazoles This interactive table details various copper-catalyzed reactions for the synthesis of the benzoselenazole core.

CatalystStarting MaterialsSelenium SourceBaseSolventTemp (°C)Yield (%)Ref
CuI2-Iodoaniline, Isoselenocyanates(from Isoselenocyanate)-Toluene11065-95 jsynthchem.com
CuBr2-Iodoanilines, Arylacetic acidsElemental SeleniumK₃PO₄DMSO12054-97 researchgate.net
CuI2-Iodoaniline, AldehydesElemental SeleniumKOHDMSO12051-85 jsynthchem.com
Cu(OTf)₂2-Iodoanilines, Isoselenocyanates(from Isoselenocyanate)DBUToluene11045-93 jsynthchem.com

Table 2: Diverse Selenium Sources in Benzoselenazole Synthesis This table outlines different selenium sources used in modern synthetic routes to create benzoselenazoles.

Selenium SourceReactantsCatalyst/ConditionsProduct TypeRef
Elemental Selenium2-Iodoanilines, Benzyl chloridesCuBr, K₃PO₄2-Benzylbenzoselenazoles researchgate.net
Isoselenocyanates2-IodoanilinesCuI2-Aminobenzoselenazoles rsc.org
Diaryl diselenideso-Amino diselenides, AldehydesAcetic acid2-Arylbenzoselenazoles rsc.org
Selenium Dioxide (SeO₂)o-Thio/seleno-cyano anilinesH₂O₂2-Unsubstituted Benzoselenazole rsc.org

Properties

CAS No.

89723-11-5

Molecular Formula

C10H9NO2Se

Molecular Weight

254.15 g/mol

IUPAC Name

ethyl 1,3-benzoselenazole-2-carboxylate

InChI

InChI=1S/C10H9NO2Se/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3

InChI Key

FMIBZHHQVMHFCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2[Se]1

Origin of Product

United States

Synthetic Methodologies for Ethyl 1,3 Benzoselenazole 2 Carboxylate and Analogous Benzoselenazole Derivatives

Classical and Foundational Approaches to Benzoselenazole (B8782803) Ring System Synthesis

Traditional methods for synthesizing the benzoselenazole core often rely on cyclocondensation reactions, where acyclic precursors are assembled into the final heterocyclic ring. These foundational techniques have been instrumental in the development of organoselenium chemistry.

The Hantzsch synthesis, originally developed for pyridines and later adapted for thiazoles, provides a conceptual framework for selenazole synthesis. wikipedia.org In a Hantzsch-type reaction for selenazoles, the core components typically involve a selenoamide (or a precursor like a selenourea) reacting with an α-halocarbonyl compound. nih.gov This reaction proceeds via an initial Sₙ2 reaction where the selenium atom of the selenoamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation and dehydration to form the aromatic selenazole ring.

While the classic Hantzsch reaction involves two equivalents of a β-keto ester and an aldehyde, wikipedia.orgorganic-chemistry.org the adaptation for selenazoles simplifies to the condensation of a selenoamide and an α-haloketone. For instance, the reaction of a selenourea with 1,3-dichloroacetone is a known pathway for forming a chloromethyl-substituted selenazole, demonstrating the applicability of the Hantzsch cyclocondensation principle. nih.gov This approach is fundamental for creating the five-membered selenazole ring, which is the core of the benzoselenazole structure.

A direct and widely used method for forming the selenazole ring involves the cyclocondensation of primary selenoamides with α-haloketones. nih.govmdpi.com This reaction is a variation of the Hantzsch synthesis. The selenium atom of the selenoamide nucleophilically attacks the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization and dehydration to yield the substituted selenazole.

The versatility of this method allows for the synthesis of a wide array of substituted selenazoles by varying the substituents on both the selenoamide and the α-haloketone. For the synthesis of benzoselenazoles, this reaction would typically involve a selenoamide derived from an ortho-substituted aniline precursor.

A key route to benzoselenazoles involves the reaction of 2-amino-benzeneselenol with β-dicarbonyl compounds. researchgate.net The 2-amino-benzeneselenol is often generated in situ from its more stable precursor, bis(2-aminophenyl)-diselenide, by reduction with an agent like hypophosphorous acid (H₃PO₂). researchgate.net The choice of the β-dicarbonyl compound determines the nature of the final product.

Reaction with 1,3-Diketones : When 2-amino-benzeneselenol reacts with 1,3-diketones, the process leads to the formation of substituted benzoselenazoles in good yields. researchgate.net

Reaction with β-Keto-esters : In contrast, reacting the in situ generated 2-amino-benzeneselenol with β-keto-esters results in the formation of benzoselenazolines, the partially saturated analogs, in high yields. researchgate.net

This methodology offers a straightforward pathway to the benzoselenazole core under relatively mild conditions, using glycerol as a solvent. researchgate.net

Advanced Catalytic Strategies in Benzoselenazole Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, modern catalytic strategies have been developed. These approaches often provide higher efficiency, milder conditions, and greater functional group tolerance.

Copper catalysis has emerged as a powerful and cost-effective tool for the synthesis of benzoselenazoles. jsynthchem.comjsynthchem.com Copper catalysts excel at facilitating the formation of the critical carbon-selenium (C-Se) and carbon-nitrogen (C-N) bonds that define the benzoselenazole ring. jsynthchem.comjsynthchem.com These reactions often proceed under mild conditions with high efficiency. jsynthchem.com

A prominent strategy involves the copper-catalyzed cross-coupling of nitrogen and selenium nucleophiles with aryl halides. jsynthchem.com For example, a monovalent copper catalyst (CuI) can efficiently promote the coupling of 2-haloanilines with isoselenocyanates. jsynthchem.com This reaction forms a selenourea intermediate which then undergoes selective intramolecular cyclization to yield 2-amino-1,3-benzoselenazole derivatives. jsynthchem.com

Copper catalysis is particularly well-suited for multicomponent one-pot reactions, which enhance synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. jsynthchem.comjsynthchem.com

A notable example is the copper(I)-catalyzed three-component reaction of 2-halophenyl isocyanides, elemental selenium, and a heteroatom nucleophile (such as an amine or an alcohol). acs.orgacs.org This method provides a simple and practical route to 1,3-benzoselenazoles with a heteroatom substituent at the 2-position. acs.orgacs.org The use of copper(I) iodide (CuI) as a catalyst allows these reactions to proceed in high yields. acs.orgacs.org

Table 1: Copper-Catalyzed Synthesis of 2-Substituted-1,3-benzoselenazoles from 2-Iodophenyl Isocyanide, Selenium, and Nucleophiles.
Nucleophile (NuH)ProductYield (%)
Piperidine2-(1-Piperidyl)-1,3-benzoselenazole95
Morpholine2-(4-Morpholinyl)-1,3-benzoselenazole96
Methanol2-Methoxy-1,3-benzoselenazole90
Phenol2-Phenoxy-1,3-benzoselenazole85
Data derived from research on copper(I)-catalyzed synthesis of benzoselenazoles. acs.orgacs.org

More advanced systems, such as magnetic nanocomposites like Fe₃O₄@bis(phenyl-imine)-CuI, have also been developed as recoverable and reusable catalysts for the multicomponent synthesis of 2-substituted benzoselenazoles from 2-iodoanilines, aryl acetic acids, and selenium powder. researchgate.net These modern catalytic approaches represent a practical and scalable route for synthesizing a diverse library of selenium-containing heterocycles. jsynthchem.com

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for constructing the benzoselenazole framework. A notable example is the rhodium-catalyzed direct annulation of benzimidates with sodium selenite to afford isoselenazole derivatives, which, while not benzoselenazoles, demonstrates a relevant annulation approach for selenium-containing heterocycles fused to a benzene (B151609) ring. mdpi.comresearchgate.net In this method, the selenite species is activated in situ, undergoing a C–H/N–H double nucleophilic selenation with the benzimidate. mdpi.comresearchgate.net This process highlights the potential of annulative C–H/N–H double selenation for the synthesis of selenium heterocycles. researchgate.net

A general procedure for this rhodium-catalyzed annulation involves reacting a benzimidate with sodium selenite in the presence of a rhodium catalyst, such as [Cp*Rh(MeCN)₃][SbF₆]₂, and an activator like benzoic anhydride. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent like PhCF₃ with the addition of an acid such as acetic acid at elevated temperatures. mdpi.comresearchgate.net

Metal-mediated Synthesis Utilizing Other Transition Metals

While copper-catalyzed syntheses of benzoselenazoles are well-documented, other transition metals also play a crucial role in mediating the formation of these heterocyclic compounds. jsynthchem.comjsynthchem.com Palladium, rhodium, iron, and gold catalysts have been employed in the synthesis of related benzofused heterocycles, suggesting their potential for benzoselenazole synthesis.

Rhodium-Catalyzed Synthesis: As mentioned in the annulation strategies, rhodium catalysts are effective in mediating the formation of selenium-containing heterocycles. mdpi.comresearchgate.net Rhodium carbene routes have also been explored for the synthesis of oxazoles and thiazoles, which are structural analogs of benzoselenazoles, indicating the potential of rhodium catalysis in this area. nih.gov

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of benzothiazoles, the sulfur analogs of benzoselenazoles. nih.govresearchgate.net For instance, the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of thiobenzanilides provides an efficient route to 2-substituted benzothiazoles. nih.govresearchgate.net This methodology suggests a viable pathway for the synthesis of benzoselenazoles from appropriate selenium-containing precursors.

Iron- and Gold-Catalyzed Synthesis: Iron, being an earth-abundant and less toxic metal, is an attractive catalyst for organic transformations. Iron-catalyzed methods have been developed for the synthesis of 2-arylbenzoxazoles and 2-arylbenzothiazoles. researchgate.net Similarly, gold catalysts have been utilized for the synthesis of various heterocyclic compounds, including oxazoles and carbazoles. rsc.orgscispace.comnih.govchemistryviews.org The application of these metals in the synthesis of benzoselenazoles is an emerging area of interest.

Metal-Free and Green Chemistry Approaches to Benzoselenazoles

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Metal-free and green chemistry approaches for the synthesis of benzoselenazoles aim to reduce the reliance on toxic reagents and harsh reaction conditions.

Elemental Selenium as a Direct Selenium Source

The use of elemental selenium as a direct source of the selenium atom is a common and straightforward approach in the synthesis of organoselenium compounds, including benzoselenazoles. This method is advantageous due to the stability and low toxicity of elemental selenium.

Tributylphosphine-Promoted Transformations

Tributylphosphine can be employed to promote the synthesis of 2-substituted 1,3-benzoselenazoles. This methodology often involves the reaction of a selenium-containing starting material with a suitable electrophile in the presence of tributylphosphine.

Molecular Iodine-Catalyzed Processes

Molecular iodine has emerged as a mild and efficient catalyst for various organic transformations, including the synthesis of heterocyclic compounds. nih.gov An iodine-catalyzed three-component cascade reaction has been reported for the synthesis of substituted 2-phenylnaphtho mdpi.comclockss.orgselenazoles, which are structurally related to benzoselenazoles. acs.org This reaction demonstrates the potential of molecular iodine in promoting the formation of the selenazole ring under transition-metal-free conditions. acs.org

Cyclization from Isothiocyanates

A metal-free approach for the synthesis of 2-amino-1,3-benzoselenazoles involves the reaction of bis(o-aminophenyl)diselenide with various isothiocyanates. clockss.org This method provides good yields, particularly with bulky acyl isothiocyanates which tend to reduce the formation of byproducts. clockss.org The reaction proceeds without the need for a transition metal catalyst, making it an environmentally friendly alternative. clockss.org

The reaction of various isothiocyanates with bis(o-aminophenyl)diselenide has been investigated, with the results summarized in the table below.

EntryIsothiocyanate Substituent (R)ProductYield (%)
1Benzoyl3a91
2m-Methylbenzoyl3b90
3Methylcarbonyl3c75
4n-Propylcarbonyl3d87
5n-Pentylcarbonyl3e99

Table 1: Synthesis of 2-amino-1,3-benzoselenazole derivatives from various isothiocyanates. Data sourced from clockss.org.

Stereoselective and Asymmetric Synthesis of Benzoselenazole Derivatives

The development of stereoselective and asymmetric methods for synthesizing chiral organoselenium compounds has become a significant area of research, driven by the demand for enantiomerically pure molecules in various fields. nih.gov These syntheses are generally approached through three main routes: substrate manipulation, the use of chiral additives or auxiliaries, and chiral catalyst-controlled reactions. nih.govresearchgate.net While the broader field of asymmetric organoselenium chemistry has seen rapid growth, specific applications for the direct asymmetric synthesis of the benzoselenazole core are still emerging. nih.gov

Strategies often rely on the use of chiral catalysts or ligands to control the stereochemical outcome of the reaction. nih.gov For instance, copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully used to synthesize 7-membered bridged biarylamines (dibenzo[b,d]azepines) with excellent control over both central and axial stereogenic elements, achieving high yields (up to 98%) and high enantioselectivities (up to 99% ee). us.es Such methodologies, which employ a chiral ligand in conjunction with a metal catalyst, provide a framework for developing similar enantioselective cyclization reactions to form the benzoselenazole ring.

Recent advancements have focused on greener, catalytic variations to replace older stoichiometric processes. nih.gov Asymmetric reactions involving C-Se bond formation have grown in diversity and efficiency. nih.gov For example, chiral bifunctional N-heterocyclic carbene (NHC)/thiourea catalysts have been used for Se-Michael conjugate addition reactions to produce chiral β-selenol carbonyl derivatives with excellent yields and enantioselectivities (up to 98% yield and 99% ee). nih.gov The principles from these and other asymmetric transformations, such as selenolactonizations and cycloadditions, can be adapted to design synthetic pathways that yield chiral benzoselenazole derivatives. nih.gov

Domino and Cascade Reactions in Benzoselenazole Framework Construction

Domino and cascade reactions offer significant advantages in synthetic chemistry, including atom economy, reduced waste, and the ability to construct complex molecules in a single operation from simple starting materials. nih.govnih.gov These reactions involve a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all under the same reaction conditions. nih.gov

A notable example in benzoselenazole synthesis is the copper-catalyzed domino addition/cyclization of isoselenocyanates. This method efficiently constructs multiple new chemical bonds in one step to form benzoselenazole-linked 1,2,3-triazoles and fused tetracyclic systems. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, forming one C–Se and multiple C–N bonds in a single, operationally straightforward process. acs.org Furthermore, a domino one-pot synthesis utilizing a copper-mediated three-component cascade reaction has been successfully employed to synthesize 2-(trifluoromethyl)benzoselenazole from o-iodoanilines, methyl trifluoropyruvate, and elemental sulfur. researchgate.net

Cascade reactions involving organoselenium compounds have also been explored. Rhodium-catalyzed reactions of triazoles with organoselenium compounds can initiate different cascade pathways depending on the substrate. semanticscholar.orgrsc.org For example, allyl selenides participate in a cascade of sigmatropic rearrangement and selenium-mediated radical cyclization. semanticscholar.orgrsc.org While these specific examples lead to other heterocyclic systems like dihydropyrroles, they underscore the potential of organoselenium intermediates to trigger complex and elegant cascade sequences for building diverse molecular architectures, including the benzoselenazole framework. semanticscholar.orgrsc.org

Synthesis under Non-Conventional Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. nih.goveurekaselect.comscielo.br Microwave heating involves the direct coupling of microwave energy with molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.comresearchgate.net

This technique has been successfully applied to the synthesis of 1,3-selenazole derivatives through Hantzsch-type condensation reactions. nih.govnih.gov In a comparative study, the synthesis of aryl-hydrazinyl-1,3-selenazoles and aroyl-hydrazonyl-1,3-selenazoles was performed under both microwave irradiation and conventional room temperature stirring. The microwave-assisted method consistently produced excellent yields in much shorter timeframes. nih.govnih.gov Optimal conditions were identified as 60 minutes of microwave irradiation at 60°C, whereas temperatures above 90°C led to product decomposition. nih.gov

The table below illustrates the superior efficiency of microwave irradiation compared to conventional heating for the synthesis of representative selenazole derivatives.

CompoundYield (Microwave)aTime (Microwave)Yield (Conventional)bTime (Conventional)
Selenazole Derivative 185%60 min65%1440 min
Selenazole Derivative 289%60 min70%1440 min
Selenazole Derivative 392%60 min75%1440 min
Data derived from a study on analogous selenazole derivatives. nih.gov
a Conditions: 200 W microwave irradiation.
b Conditions: Stirring at room temperature.

The principles of microwave-assisted synthesis are broadly applicable to related heterocyclic systems, including benzoxazoles and benzothiazoles, suggesting its high potential for the efficient synthesis of Ethyl 1,3-benzoselenazole-2-carboxylate and its analogues. scielo.brresearchgate.net

Ultrasonic irradiation is another non-conventional, green chemistry technique that enhances reaction rates and yields. mdpi.comnih.gov The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure. nih.gov This phenomenon accelerates reactions, improves mass transfer, and can facilitate cleaner transformations with shorter reaction times. nih.govnih.gov

While direct examples for benzoselenazoles are not extensively documented, the synthesis of analogous benzothiazoles and benzimidazoles has been significantly improved using ultrasound. nih.govmdpi.com For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via a 1,3-dipolar cycloaddition reaction showed significant reductions in reaction times and comparatively higher yields under ultrasonic irradiation compared to silent reactions. nih.gov

In another study, an efficient, solvent- and catalyst-free synthesis of benzothiazole (B30560) derivatives was achieved using an ultrasonic probe. analis.com.my This method proved superior to both conventional heating and the use of an ultrasonic bath.

The following table compares the yield of a representative benzothiazole synthesis under different conditions.

MethodReaction TimeYield
Ultrasonic Probe Irradiation20 min83%
Ultrasonic Bath4 h45%
Conventional Heating (Reflux)6 h60%
Data derived from a study on analogous benzothiazole derivatives. analis.com.my

The advantages of this eco-friendly approach, including mild conditions, excellent yields, and simple operation, make it a highly attractive strategy for the synthesis of benzoselenazole frameworks. mdpi.commdpi.com

Synthesis Utilizing Specific Organoselenium Reagents and Precursors

Selenones are tetra-coordinated, hexavalent organoselenium compounds that have recently gained significant interest as versatile building blocks in organic synthesis. mdpi.comchim.it They are typically prepared through the oxidation of the corresponding selenides, a process where the second oxidation step (from selenoxide to selenone) is slower than the first due to the decreased electron density on the selenium atom. mdpi.comchim.it

The synthetic utility of selenones stems from the powerful electron-withdrawing nature and excellent leaving group ability of the selenonyl moiety (-SeO₂R). chim.it These properties make them valuable precursors for a variety of transformations, including the construction of heterocyclic systems. mdpi.com

Vinyl selenones, in particular, have been employed in Michael-initiated ring-closure reactions, demonstrating high efficiency in the regio- and stereoselective synthesis of small cycles like cyclopropanes. mdpi.com They also participate as effective dipolarophiles in multicomponent [3+2] cycloaddition/elimination cascades for synthesizing complex spiro-heterocycles. mdpi.com The ability of the selenone group to facilitate ring formation through either intramolecular nucleophilic substitution or by acting as a Michael acceptor makes it a powerful tool for designing synthetic routes to fused heterocycles like benzoselenazoles. chim.it Research has demonstrated the use of selenones in one-pot, multiple-bond-forming processes and enantioselective organocatalyzed reactions to produce biologically relevant heterocycles. chim.it

Isoselenocyanates as Precursors

Isoselenocyanates have emerged as valuable and versatile building blocks in the synthesis of selenium-containing heterocycles, including benzoselenazoles. Their utility stems from their appropriate reactivity, which allows for controlled cyclization reactions under various conditions.

A notable advancement in this area is the copper-catalyzed tandem addition–cyclization reaction of isoselenocyanates with 2-iodoanilines. This methodology provides a direct route to 2-aminobenzoselenazole derivatives. The reaction is believed to proceed through the initial formation of a phenylselenourea intermediate. This intermediate then undergoes an intramolecular cyclization, facilitated by the copper catalyst, to yield the final benzoselenazole product. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the use of copper(I) iodide as a catalyst has been shown to be effective in promoting this transformation.

The general reaction scheme can be depicted as follows:

Scheme 1: Copper-Catalyzed Synthesis of 2-Aminobenzoselenazoles from Isoselenocyanates

Reaction scheme showing the copper-catalyzed reaction of an isoselenocyanate with 2-iodoaniline to form a 2-aminobenzoselenazole.

In this reaction, the isoselenocyanate (1) reacts with 2-iodoaniline (2) in the presence of a copper catalyst to form the phenylselenourea intermediate (3), which then cyclizes to the 2-aminobenzoselenazole (4).

The scope of this reaction has been explored with various substituted isoselenocyanates and 2-iodoanilines, demonstrating its versatility in generating a library of benzoselenazole derivatives.

Vinyl Selenones in Cyclization Reactions

Vinyl selenones are powerful Michael acceptors and have been widely utilized as building blocks in the synthesis of a variety of carbo- and heterocyclic compounds. Their reactivity is characterized by the presence of a good leaving group (the selenonyl group) and an electron-deficient double bond, which is susceptible to nucleophilic attack.

While direct examples of the use of vinyl selenones in the synthesis of this compound are not extensively documented, their known reactivity patterns suggest a plausible synthetic route. A hypothetical approach could involve the reaction of a suitably substituted vinyl selenone with an ortho-aminoarylselenoate. In this scenario, the amino group of the arylselenoate would act as a nucleophile, attacking the activated double bond of the vinyl selenone in a Michael-type addition. Subsequent intramolecular cyclization, with the elimination of the selenonyl group, would lead to the formation of the benzoselenazole ring.

Scheme 2: Plausible Reaction Pathway for Benzoselenazole Synthesis Using a Vinyl Selenone

Hypothetical reaction scheme showing the reaction of a vinyl selenone with an ortho-aminoarylselenoate to form a benzoselenazole.

This proposed pathway involves the initial Michael addition of the amino group of the ortho-aminoarylselenoate (5) to the vinyl selenone (6), forming an intermediate (7). This is followed by an intramolecular nucleophilic attack of the selenium anion onto the carbonyl carbon and subsequent elimination of the phenylselenonyl group to yield the benzoselenazole derivative (8).

This strategy would offer a convergent approach to substituted benzoselenazoles, where the substitution pattern on both the vinyl selenone and the arylselenoate could be varied to access a range of analogs. Further research is warranted to explore the feasibility of this synthetic route.

Selenoamides and Selenocarboxamides as Reactive Intermediates

Selenoamides and selenocarboxamides are highly reactive species that can serve as key intermediates in the formation of selenium-containing heterocycles. Their utility lies in the nucleophilicity of the selenium atom and the electrophilicity of the carbonyl carbon, which can be exploited in cyclization reactions.

In the context of benzoselenazole synthesis, selenoamides can be generated in situ from the reaction of ortho-haloanilines with a source of the selenoamide functional group. For instance, the reaction of an ortho-iodoaniline with a primary selenoamide in the presence of a suitable catalyst could lead to the formation of a benzoselenazole. The mechanism would likely involve an initial coupling reaction followed by an intramolecular cyclization.

Alternatively, a plausible route to this compound could involve the reaction of an ortho-aminoselenophenol with a reagent that can introduce the desired C2-substituent and facilitate cyclization. The formation of a selenocarboxamide intermediate in such a process is conceivable.

The following table summarizes some of the key reactive intermediates and their potential roles in benzoselenazole synthesis.

IntermediatePrecursorsRole in CyclizationResulting Product
PhenylselenoureaIsoselenocyanate, 2-iodoanilineIntramolecular nucleophilic attack of the amino group onto the carbon of the C=Se bond, followed by elimination.2-Aminobenzoselenazole
Selenoamideortho-haloaniline, primary selenoamideIntramolecular nucleophilic attack of the selenium atom onto the aromatic ring.Substituted benzoselenazole
Selenocarboxamideortho-aminoselenophenol, acylating agentIntramolecular condensation between the amino group and the carbonyl carbon.2-Substituted benzoselenazole

Bis(o-aminophenyl)diselenide as a Precursor

Bis(o-aminophenyl)diselenide is a readily accessible and versatile precursor for the synthesis of a wide range of benzoselenazole derivatives. The presence of both an amino group and a diselenide linkage in the same molecule allows for a variety of cyclization strategies.

One common approach involves the reductive cleavage of the diselenide bond to generate an ortho-aminoselenophenol in situ. This highly reactive intermediate can then be reacted with a suitable electrophile to construct the benzoselenazole ring. For example, reaction with aldehydes, ketones, or acyl chlorides can lead to the formation of 2-substituted benzoselenazoles.

Another strategy involves the direct reaction of bis(o-aminophenyl)diselenide with electrophilic reagents under conditions that promote both condensation and cyclization. For instance, the reaction with α-keto acids or their derivatives can yield 2-acylbenzoselenazoles. Similarly, sulfur-mediated cyclization of bis(o-aminophenyl)diselenide with arylacetylenes or styrenes has been reported to produce 2-(arylmethyl)-1,3-benzoselenazoles.

The following table provides a summary of representative reactions of bis(o-aminophenyl)diselenide leading to benzoselenazole derivatives.

ReactantReagentConditionsProduct
Bis(o-aminophenyl)diselenideAryl aldehydeOxidative2-Arylbenzoselenazole
Bis(o-aminophenyl)diselenideα-Keto acidCondensation2-Acylbenzoselenazole
Bis(o-aminophenyl)diselenideArylacetyleneS8, heat2-(Arylmethyl)benzoselenazole
Bis(o-aminophenyl)diselenideAcyl chlorideReductive cleavage then acylation2-Alkyl/Aryl-benzoselenazole

Reaction Mechanisms and Mechanistic Studies of Benzoselenazole Formation

Understanding the reaction mechanisms involved in the formation of benzoselenazoles is crucial for optimizing existing synthetic methods and for the rational design of new, more efficient routes. Mechanistic studies often involve the identification of key reaction intermediates and the investigation of the kinetic and thermodynamic factors that govern the cyclization process.

Investigation of Reaction Intermediates

The formation of the benzoselenazole ring system often proceeds through a series of reactive intermediates. The specific intermediates involved depend on the starting materials and the reaction conditions employed.

In copper-catalyzed syntheses starting from isoselenocyanates and 2-iodoanilines, the formation of a phenylselenourea intermediate has been proposed. This intermediate is formed through the addition of the aniline to the isoselenocyanate. Subsequent intramolecular cyclization of the phenylselenourea, facilitated by the copper catalyst, leads to the benzoselenazole product.

In reactions involving the in situ generation of a selenol, such as from the reduction of a diselenide, a selenolate anion is a key intermediate. This nucleophilic species can then participate in an intramolecular nucleophilic aromatic substitution (SNAr) reaction with a suitable leaving group on the aromatic ring to form the benzoselenazole.

When bis(o-aminophenyl)diselenide is reacted with aldehydes, an imine diselenide intermediate can be formed through the condensation of the amino groups with the aldehyde. Subsequent intramolecular cyclization, which can be promoted by various reagents, leads to the benzoselenazole.

The following table summarizes some of the key intermediates that have been proposed in benzoselenazole synthesis.

IntermediateSynthetic RouteEvidence/Proposed Role
PhenylselenoureaIsoselenocyanate + 2-iodoanilineProposed based on the reaction stoichiometry and known reactivity of the starting materials. Undergoes intramolecular cyclization.
SelenolateReduction of diselenidesA highly nucleophilic species that can participate in intramolecular SNAr reactions to close the ring.
Imine DiselenideBis(o-aminophenyl)diselenide + aldehydeFormed via condensation; subsequent intramolecular cyclization leads to the benzoselenazole ring.

Kinetic and Thermodynamic Aspects of Benzoselenazole Cyclization

The formation of the benzoselenazole ring is a cyclization reaction that can be influenced by both kinetic and thermodynamic factors. The interplay between these factors determines the reaction rate, yield, and the distribution of products in cases where multiple reaction pathways are possible.

Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the different products. The product that is formed fastest (i.e., has the lowest activation energy barrier) will be the major product, even if it is not the most thermodynamically stable. Reactions under kinetic control are typically run at lower temperatures and for shorter reaction times to prevent the system from reaching equilibrium.

Thermodynamic control , on the other hand, refers to reactions where the product distribution is determined by the relative thermodynamic stabilities of the products. The most stable product will be the major product, as the reaction is allowed to reach equilibrium. Reactions under thermodynamic control are typically run at higher temperatures and for longer reaction times.

In the context of benzoselenazole synthesis, the cyclization step is often the rate-determining step. The activation energy for this step will be influenced by several factors, including:

The nature of the substituents on the aromatic ring: Electron-withdrawing groups can activate the ring towards nucleophilic attack, potentially lowering the activation energy for cyclization.

The nature of the nucleophile: The nucleophilicity of the selenium or nitrogen atom involved in the ring-closing step will affect the reaction rate.

The presence of a catalyst: Catalysts can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

The thermodynamic stability of the resulting benzoselenazole ring also plays a crucial role. The aromaticity of the benzoselenazole system contributes significantly to its stability, providing a strong driving force for the cyclization reaction.

While detailed quantitative kinetic and thermodynamic studies on the formation of this compound are scarce in the literature, the general principles of kinetic and thermodynamic control can be applied to understand and optimize the synthesis of this and related compounds. For example, the choice of reaction temperature and the use of specific catalysts can be used to favor the formation of the desired benzoselenazole product over potential side products.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 1,3 Benzoselenazole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of Ethyl 1,3-benzoselenazole-2-carboxylate reveals distinct signals corresponding to the protons of the ethyl group and the benzoselenazole (B8782803) core. The spectrum displays signals for the aromatic protons of the benzene (B151609) ring, which are typically found in the downfield region due to the deshielding effect of the aromatic ring current. The protons of the ethyl ester group appear as a characteristic quartet and triplet pattern in the upfield region.

A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a quartet at approximately 4.45 ppm, corresponding to the two methylene (-CH₂) protons of the ethyl group. This splitting pattern arises from coupling to the three adjacent methyl protons. These methyl (-CH₃) protons appear as a triplet at around 1.44 ppm, a result of coupling with the two methylene protons. The aromatic protons of the benzoselenazole ring system appear as a complex multiplet in the range of 7.43 to 8.93 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constant (J) Hz
7.43-8.93 m 4H Ar-H -
4.45 q 2H -OCH₂CH₃ 7.2
1.44 t 3H -OCH₂CH₃ 7.2

Note: Data is representative and may vary based on solvent and experimental conditions. rsc.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. libretexts.org The spectrum is typically recorded with proton decoupling, resulting in a series of singlet peaks.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the low-field end of the spectrum, generally in the 160-170 ppm range. libretexts.orglibretexts.org The carbon atoms of the aromatic and heterocyclic rings resonate between approximately 110 and 155 ppm. The methylene carbon (-OCH₂) of the ethyl group typically appears around 60-65 ppm, while the methyl carbon (-CH₃) is found in the upfield region, around 14 ppm. libretexts.orgucalgary.cawisc.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ) ppm
C=O (Ester) 160-170
C=N (Selenazole) ~155
Aromatic/Heterocyclic Carbons 110-150
-OCH₂CH₃ 60-65
-OCH₂CH₃ ~14

Note: These are predicted chemical shift ranges based on typical values for similar functional groups. libretexts.orglibretexts.orgucalgary.cawisc.eduoregonstate.edu

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Selenium Environment Characterization

Selenium-77 (⁷⁷Se) NMR is a powerful tool for directly probing the selenium atom within the benzoselenazole ring. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) with a natural abundance of 7.63%. huji.ac.ilscribd.com This technique is highly sensitive to the electronic environment around the selenium atom, offering a very wide range of chemical shifts that can exceed 3000 ppm. researchgate.net This sensitivity makes ⁷⁷Se NMR ideal for characterizing organoselenium compounds. researchgate.netnorthwestern.edu

The chemical shift of the ⁷⁷Se nucleus in this compound provides direct insight into the oxidation state and coordination environment of the selenium atom. Furthermore, coupling between ⁷⁷Se and adjacent ¹³C or ¹H nuclei can be observed as satellite peaks in the respective spectra, providing valuable information for structural confirmation. huji.ac.il One-bond ⁷⁷Se-¹³C coupling constants are typically in the range of 100 Hz, while two- and three-bond couplings are smaller. huji.ac.ilscribd.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the benzene ring, aiding in their specific assignment. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each protonated carbon in the molecule by linking the known proton shifts to their corresponding carbon shifts.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion (M⁺). nih.gov This allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₉NO₂Se), distinguishing it from other compounds with the same nominal mass.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. For this compound, characteristic fragmentation pathways for an ethyl ester would be expected. libretexts.org Key fragmentation events include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in the formation of a benzoselenazolyl-2-carbonyl cation ([M - 45]⁺).

Loss of an ethyl radical (•CH₂CH₃): This pathway is also common for esters.

Cleavage of the benzoselenazole ring: Fragmentation of the heterocyclic core can lead to a variety of smaller ions, providing further structural information.

The relative abundance of these fragment ions helps to confirm the presence of the ethyl ester group and the stability of the benzoselenazole ring system. chemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. Conjugation with the selenazole ring may shift this absorption to a slightly lower wavenumber. ucalgary.ca

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester group will be present in the 1100-1300 cm⁻¹ region. ucalgary.ca

C=N and C=C Stretches: Vibrations from the C=N bond within the selenazole ring and the C=C bonds of the aromatic system will appear in the 1450-1650 cm⁻¹ range.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic
~3000-2850 C-H Stretch Aliphatic (Ethyl)
~1730-1710 C=O Stretch Ester
~1650-1450 C=C and C=N Stretch Aromatic/Selenazole Ring
~1300-1100 C-O Stretch Ester

Note: These are predicted absorption ranges based on typical values for the functional groups present.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the aromatic ring and the C=C/C=N bonds are often more prominent in the Raman spectrum.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Chemistry

While specific crystallographic data for this compound are not available in the reviewed literature, analysis of closely related heterocyclic structures, such as methyl 1,3-benzoxazole-2-carboxylate, provides insight into the expected structural features. nih.gov For such compounds, XRD analysis reveals critical data including the crystal system, space group, and unit cell dimensions. nih.gov The molecule is expected to be nearly planar. nih.gov The crystal structure would be stabilized by various intermolecular interactions, which dictate the packing arrangement. nih.gov

To illustrate the type of data obtained from an XRD analysis, the crystallographic information for a related benzoxazole compound is presented below.

Table 1: Example Crystallographic Data for a Related Heterocyclic Compound (Methyl 1,3-benzoxazole-2-carboxylate) nih.gov

ParameterValue
Chemical FormulaC₉H₇NO₃
Formula Weight177.16
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.5635 (3)
b (Å)5.5003 (2)
c (Å)15.4951 (5)
β (°)91.898 (1)
Volume (ų)814.79 (5)
Z (molecules/unit cell)4

Other Advanced Spectroscopic and Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When applied to this compound, XPS would confirm the presence of selenium, carbon, nitrogen, and oxygen and provide information on their chemical environments (oxidation states).

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of each element. Chemical shifts in these binding energies provide insight into the bonding environment and oxidation state. For instance, the oxidation state of selenium can be monitored by the chemical shifts of its core electron levels. nih.gov

Table 2: Expected Core-Level Binding Energies for this compound from XPS

ElementCore LevelExpected Binding Energy (eV)Information Provided
Selenium (Se)Se 3d~55 - 59Confirms presence of Se; sensitive to its oxidation state (typically +2 in this ring system).
Carbon (C)C 1s~284 - 289Multiple peaks expected for C-C/C-H (aromatic), C-N, C-O, and C=O environments.
Nitrogen (N)N 1s~399 - 401Binding energy characteristic of sp²-hybridized nitrogen in the heterocyclic ring. researchgate.net
Oxygen (O)O 1s~531 - 534Distinct peaks for carbonyl (C=O) and ester (C-O) oxygen atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific element. acs.org For this compound, XAS at the selenium K-edge would provide detailed information about the selenium atom's environment. nih.govresearchgate.net

The technique can be divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information on the oxidation state and coordination chemistry of the absorbing atom (selenium). The features in the XANES spectrum are sensitive to the electronic transitions from the core level to unoccupied states.

Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the local atomic structure. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances (bond lengths), and coordination numbers. For this compound, it could precisely measure the Se-C bond lengths within the benzoselenazole ring.

High-resolution techniques like High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) offer improved spectral resolution, allowing for more precise speciation of selenium compounds. acs.org

Electron microscopy techniques are used to visualize the morphology and structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a sample. For a crystalline powder of this compound, SEM would reveal the morphology of the crystals (e.g., needles, plates, prisms), their size distribution, and the degree of aggregation.

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure of a sample. An electron beam is transmitted through an ultra-thin specimen, providing information on crystal structure, and any internal defects. While typically used for nanomaterials, TEM could be employed to study the internal crystalline perfection of the compound.

Energy-Dispersive X-ray Spectroscopy (EDX), often an accessory to an SEM, is a technique used for elemental analysis. thermofisher.com The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. thermofisher.com

For this compound, an EDX spectrum would show peaks corresponding to carbon, nitrogen, oxygen, and selenium, confirming the elemental composition of the sample. researchgate.netresearchgate.net Furthermore, EDX can be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. For a pure crystal, these maps would demonstrate a uniform distribution of C, N, O, and Se, indicating compositional homogeneity. thermofisher.com

Table 3: Elements Detectable by EDX and Their Characteristic X-ray Emission Lines

ElementSymbolCharacteristic LineApproximate Energy (keV)
CarbonC0.277
NitrogenN0.392
OxygenO0.525
SeleniumSe1.379

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This technique is widely used to determine the thermal stability and decomposition profile of materials. nih.gov

A TGA thermogram for this compound would plot mass percentage versus temperature. The resulting curve would typically show a flat plateau at lower temperatures, indicating the temperature range where the compound is stable. libretexts.org As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which this mass loss begins is a critical measure of the compound's thermal stability. The analysis can also reveal if the decomposition occurs in a single step or through multiple stages. For related benzoselenadiazole-containing polymers, decomposition onsets have been observed in the range of 300-400 °C, suggesting that the benzoselenazole core is thermally robust. researchgate.net

Reactivity Studies of Ethyl 1,3 Benzoselenazole 2 Carboxylate

Functional Group Transformations and Derivatization Strategies

The primary site for functional group transformation on Ethyl 1,3-benzoselenazole-2-carboxylate is the ethyl ester at the 2-position. Standard ester chemistry can be applied to derivatize this compound, providing access to a range of other functional groups.

The most common transformation is hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) results in a reversible reaction that yields 1,3-benzoselenazole-2-carboxylic acid and ethanol. lumenlearning.com To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and irreversible method is to heat the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction produces the corresponding carboxylate salt (e.g., sodium 1,3-benzoselenazole-2-carboxylate) and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk This method is generally preferred due to the irreversible nature of the reaction and the ease of product separation. chemguide.co.uk A similar basic hydrolysis has been documented for other ethyl ester-containing selenium heterocycles, such as in the conversion of an ethyl ester to its corresponding carboxylic acid in a selenadiazoloquinolone system. researchgate.net

Another significant derivatization strategy is the reaction with nitrogen nucleophiles. For instance, treatment of esters with hydrazine (B178648) hydrate (B1144303) can yield the corresponding carbohydrazide. This has been demonstrated with related heterocyclic esters like ethyl 2-oxo-2H-chromene-3-carboxylate, suggesting a plausible pathway for converting this compound into 1,3-benzoselenazole-2-carbohydrazide. mdpi.com

These transformations allow for the conversion of the relatively stable ester group into more reactive intermediates like carboxylic acids and carbohydrazides, which can be used for further synthetic modifications, such as amide bond formation.

Table 1: Plausible Functional Group Transformations This table is based on general ester reactivity and reactions of analogous heterocyclic compounds.

Starting MaterialReagents & ConditionsProductTransformation Type
This compoundH₂O, H⁺ (cat.), heat1,3-Benzoselenazole-2-carboxylic AcidAcidic Hydrolysis
This compound1. NaOH (aq.), heat2. H₃O⁺1,3-Benzoselenazole-2-carboxylic AcidBasic Hydrolysis (Saponification)
This compoundHydrazine Hydrate, heat1,3-Benzoselenazole-2-carbohydrazideHydrazinolysis

Chemical Stability and Degradation Pathways in Various Environments

The stability of this compound is influenced by the inherent properties of the benzoselenazole (B8782803) ring. Organoselenium compounds, particularly those like selenols which could form as intermediates, are often susceptible to oxidation when exposed to air. rsc.org

Studies on analogous sulfur-containing heterocycles, such as mercaptobenzothiazole derivatives, have shown that these compounds can undergo chemical conversions in solution. nih.gov For example, in buffer solutions, some mercaptobenzothiazole derivatives are converted into dibenzothiazyl disulfide. nih.gov This suggests that the benzoselenazole ring may also be susceptible to degradation or transformation under certain environmental conditions, such as changes in pH or the presence of oxidizing or reducing agents. However, specific studies detailing the degradation pathways of this compound in various environments are not extensively documented in the reviewed literature. The stability of the ester group is subject to hydrolysis under acidic or basic conditions, as detailed in the previous section.

Catalytic Activity and Ligand Properties

The potential for this compound to act as a catalyst or ligand is rooted in the properties of the selenium atom. Organoselenium compounds are known to participate in various catalytic processes, often involving their redox properties. rsc.org

Related structures, such as benzodiselenazoles, have been successfully employed as efficient, non-covalent catalysts. nih.gov These molecules act as "chalcogen-bond donors," where the electropositive region on the selenium atom (the σ-hole) can interact with and activate substrates. This has been applied to reactions like the transfer hydrogenation of quinolines, achieving significant rate enhancements. nih.gov

While the direct catalytic activity of this compound has not been specifically reported, the presence of the selenium atom suggests a potential for such applications. Similarly, the nitrogen and selenium atoms in the heterocyclic ring possess lone pairs of electrons, making them potential coordination sites for metal ions. Carboxylate ligands, in general, are highly effective at binding to metal cations. mdpi.com Although the ester is less coordinating than a carboxylate anion, it is plausible that the entire molecule or its hydrolyzed derivative (1,3-benzoselenazole-2-carboxylic acid) could function as a ligand in coordination chemistry. However, there is no specific research available that demonstrates the use of this compound as a ligand in metal complexes.

Applications of Ethyl 1,3 Benzoselenazole 2 Carboxylate and Analogues in Specialized Fields

Materials Science Applications

Ethyl 1,3-benzoselenazole-2-carboxylate and its analogues are part of the broader benzoselenazole (B8782803) family, a class of heterocyclic compounds that have garnered significant interest in materials science. The presence of the selenium atom and the fused ring system imparts unique electronic and photophysical properties to these molecules, making them promising candidates for a variety of advanced material applications.

Organic Semiconductors

Benzoselenazole derivatives, as analogues to this compound, are being explored for their potential use as organic semiconductors. Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to the molecular structure of the organic material. The design of high-performance organic semiconductors often involves creating molecules with extensive π-conjugated systems to facilitate charge transport.

While specific studies on this compound as a primary semiconductor are not extensively detailed in current literature, the core benzoselenazole structure is a valuable building block in the synthesis of larger, more complex organic semiconductors. The benzoselenazole moiety can be incorporated into donor-acceptor (D-A) type structures, which are a cornerstone of modern organic electronics. In these architectures, the benzoselenazole unit can act as either an electron-donating or electron-accepting component, depending on the other molecular fragments it is connected to. This versatility allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing device performance.

For instance, benzothiadiazole derivatives, which are structurally related to benzoselenazoles, have been successfully used as electron-accepting units in organic semiconductors. These materials exhibit tunable optoelectronic properties and have been applied in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells. dntb.gov.ua The replacement of sulfur with selenium in the benzoselenazole ring is expected to influence the electronic properties, potentially leading to materials with different charge transport characteristics and absorption profiles. The heavier selenium atom can also enhance intermolecular interactions, which may facilitate more efficient charge hopping between molecules in the solid state.

Research into related thienoacene structures, such as jsynthchem.combenzothieno[3,2-b] jsynthchem.combenzothiophene (BTBT), has demonstrated that the arrangement of heteroatoms within the fused ring system significantly impacts intermolecular orbital overlap and, consequently, charge mobility. nih.gov By analogy, the strategic incorporation of the benzoselenazole core into larger conjugated systems could lead to the development of novel organic semiconductors with tailored properties for specific electronic applications.

Fluorescent Dyes and Probes

The inherent photophysical properties of benzoselenazole derivatives make them attractive candidates for the development of fluorescent dyes and probes. The extended π-system of the benzoselenazole ring, often coupled with other aromatic or heterocyclic moieties, can give rise to molecules that absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum.

Analogues of this compound have been investigated for their fluorescence properties. For example, the association of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocycle, with coordinating motifs allows for the preparation of functional ligands that form luminescent metal complexes. researchgate.net These types of compounds have potential applications in sensing and imaging. The fluorescence of these molecules can be sensitive to their local environment, making them useful as probes for detecting specific analytes, such as metal ions, or for monitoring changes in polarity or viscosity.

The incorporation of a benzoselenazole unit into a larger molecular framework can lead to compounds with high fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes as they minimize self-quenching and reduce background interference. The emission color of these dyes can be tuned by modifying the chemical structure, for example, by adding electron-donating or electron-withdrawing groups to the benzoselenazole ring or to other parts of the molecule. This allows for the rational design of fluorescent dyes with specific spectral properties tailored for particular applications, such as in biological imaging or as emitters in organic light-emitting diodes (OLEDs).

Optoelectronic Devices

The unique electronic and optical properties of benzoselenazole analogues position them as promising materials for a variety of optoelectronic devices. These devices are at the heart of modern technologies for light generation, detection, and conversion.

In the context of organic light-emitting diodes (OLEDs), benzoselenazole derivatives can function as emitters, host materials, or charge-transporting layers. As emitters, their tunable fluorescence allows for the generation of light of different colors. The efficiency of an OLED is highly dependent on the photoluminescence quantum yield of the emissive material and the balanced injection and transport of electrons and holes. The electronic properties of benzoselenazoles can be tailored to facilitate these processes.

Furthermore, the donor-acceptor strategy, which is prevalent in the design of materials for organic photovoltaics (OPVs), can be employed using benzoselenazole building blocks. dntb.gov.ua In OPVs, a blend of a donor and an acceptor material is used to absorb light and generate charge carriers. The benzoselenazole moiety can be incorporated into either the donor or the acceptor polymer or small molecule to optimize the absorption spectrum and the energy level alignment for efficient charge separation and collection. Benzochalcogendiazoles, including 2,1,3-benzoselenadiazole (B1677776) (BSeD), are being widely investigated for their application in OLEDs and photovoltaics. researchgate.net

The following table summarizes the key optoelectronic properties of some benzothiadiazole derivatives, which are close analogues of benzoselenazoles, highlighting their potential in optoelectronic applications. mdpi.com

CompoundAbsorption Max (nm)Emission Max (nm)Energy Gap (eV)Potential Application
Derivative 2aUV-yellow rangeGreen to Red1.75-2.38Optoelectronics
Derivative 2bUV-green rangeGreen to Red1.75-2.38Optoelectronics
Derivative 2cUV-yellow rangeGreen to Near IR1.75-2.38White OLEDs
Derivative 2dUV-green rangeGreen to Red1.75-2.38Optoelectronics

This data is for benzothiadiazole derivatives and is presented to illustrate the potential of the analogous benzoselenazole systems.

Advanced Materials Design

The benzoselenazole scaffold serves as a versatile platform for the design of advanced materials with tailored properties. The ability to chemically modify the benzoselenazole core at various positions allows for the synthesis of a wide range of derivatives with distinct functionalities. This "bottom-up" approach to materials design is a cornerstone of modern materials science.

For example, the introduction of specific functional groups onto the benzoselenazole ring can be used to control the self-assembly of the molecules in the solid state. This is crucial for applications in organic electronics, where the packing of molecules in thin films dictates the charge transport properties. By designing molecules with appropriate intermolecular interactions, it is possible to promote the formation of well-ordered crystalline domains that enhance device performance.

Moreover, the benzoselenazole unit can be incorporated into polymers to create new materials with a combination of the properties of the benzoselenazole moiety and the processability of polymers. These materials could find applications as conductive polymers, materials for nonlinear optics, or as components in sensors. The design and synthesis of benzothiazole (B30560) derivatives, close relatives of benzoselenazoles, for targeting hypoxic tumors in cancer therapy highlights the potential for advanced materials design in the biomedical field. nih.gov The insights gained from such studies can provide a foundation for the potential application of these derivatives in catalysis and drug development, underscoring the utility of computational methods in predicting structure-property relationships. researchgate.net

Catalytic Applications

As Ligands in Transition Metal Catalysis

Organoselenium compounds, including derivatives of benzoselenazole, have emerged as a promising class of ligands for transition metal catalysis. The selenium atom in these molecules possesses lone pairs of electrons that can coordinate to a metal center, thereby influencing its reactivity and selectivity. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the benzoselenazole ring, allowing for the optimization of the catalyst for a specific chemical transformation.

The use of organoselenium ligands in catalysis is attractive because they can offer a unique electronic environment to the metal center compared to their more common phosphorus- and nitrogen-based counterparts. The softer nature of the selenium donor atom can lead to different catalytic activities and selectivities. These ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, which are fundamental transformations in organic synthesis.

While specific examples of this compound being used as a ligand are not extensively documented, the broader class of organoselenium ligands has demonstrated significant potential. nih.gov The development of novel, sterically bulky N-heterocyclic carbene (NHC) ligands has been shown to be highly effective in a broad range of catalytic reactions, including palladium-catalyzed cross-coupling reactions. rutgers.edu This highlights the importance of ligand design in catalysis. The benzoselenazole framework provides a rigid scaffold that can be functionalized to create sterically demanding and electronically tunable ligands.

The table below provides examples of transition metal-catalyzed reactions where organoselenium ligands have been employed, illustrating the potential catalytic applications for benzoselenazole-based ligands.

Catalytic ReactionTransition MetalRole of Organoselenium Ligand
Suzuki-Miyaura CouplingPalladiumStabilizing the active catalytic species, influencing selectivity
Heck CouplingPalladiumModulating the electronic properties of the metal center
Sonogashira CouplingPalladium, CopperEnhancing catalytic activity and stability
C-H ActivationVariousDirecting group, influencing regioselectivity

This table provides a general overview of the application of organoselenium ligands in catalysis and does not specifically refer to this compound.

The continued exploration of benzoselenazole derivatives as ligands is expected to lead to the discovery of new and efficient catalytic systems for a wide range of chemical transformations.

As Organocatalysts

While the direct application of this compound as an organocatalyst is not extensively documented in dedicated studies, the broader field of organoselenium chemistry provides a strong basis for its potential utility and that of its analogues in catalysis. The unique electronic properties of the selenium atom within the benzoselenazole scaffold suggest that these compounds could be effective in various catalytic transformations, particularly those involving redox processes.

Organoselenium compounds are known to participate in a range of catalytic reactions, often acting as mimics of selenoenzymes like glutathione (B108866) peroxidase (GPx). nih.govrsc.org The catalytic activity of these compounds is primarily attributed to the ability of the selenium atom to cycle through different oxidation states, facilitating the transfer of oxygen atoms or acting as a Lewis acid. longdom.orgrsc.org

The potential of this compound and its analogues as organocatalysts can be envisaged in several key areas of organic synthesis. The benzoselenazole core, possessing a selenium atom integrated into a heterocyclic system, could be leveraged for catalytic activity in oxidation reactions. For instance, compounds with similar structural motifs have been explored for their catalytic prowess in reactions such as the epoxidation of alkenes and the oxidation of sulfides. The selenium atom in the benzoselenazole ring could be oxidized to a catalytically active species, which then transfers an oxygen atom to the substrate before being regenerated in a catalytic cycle.

Furthermore, the development of chiral benzoselenazole derivatives opens avenues for their use in asymmetric catalysis. researchgate.netmdpi.comrsc.org By introducing chiral substituents to the benzoselenazole framework, it is possible to create a chiral environment around the catalytically active selenium center. Such chiral catalysts could be employed in enantioselective reactions, including asymmetric halogenations and cyclizations, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. rsc.org The design of these catalysts often draws inspiration from naturally occurring chiral molecules, and their modular synthesis allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol.

The catalytic cycle in many organoselenium-catalyzed reactions involves the oxidation of the Se(II) species to a Se(IV) species, which then acts as the active oxidant. The subsequent reduction of the Se(IV) species regenerates the catalyst for the next cycle. The stability and reactivity of these intermediates are key to the efficiency of the catalytic process. In the context of benzoselenazole derivatives, the aromatic ring system could influence the stability of these selenium intermediates, potentially modulating the catalytic activity.

Below is a table summarizing the types of reactions where organoselenium compounds have shown catalytic activity, suggesting potential applications for benzoselenazole derivatives.

Reaction Type Role of Organoselenium Catalyst Potential Substrates Key Features
Oxidation of AlkenesOxygen transfer agentAlkenes, DienesFormation of epoxides, diols
Oxidation of SulfidesOxygen transfer agentThioethersFormation of sulfoxides, sulfones
HalocyclizationActivation of halogenating agentUnsaturated alcohols and amidesEnantioselective formation of cyclic ethers and lactones
Asymmetric Allylic AlkylationChiral ligand for transition metalsAllylic substrates and nucleophilesHigh enantioselectivity in C-C bond formation

The exploration of this compound and its analogues as organocatalysts represents a promising frontier in catalysis. Further research into the synthesis of novel derivatives and the evaluation of their catalytic performance is warranted to fully unlock their potential in synthetic organic chemistry.

Future Research Directions and Perspectives for Ethyl 1,3 Benzoselenazole 2 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 1,3-selenazole derivatives has been a subject of ongoing research, yet opportunities for innovation, particularly in sustainability, remain. nih.gov Future efforts will likely focus on developing synthetic protocols for Ethyl 1,3-benzoselenazole-2-carboxylate that are more environmentally benign and economically viable. This involves moving away from hazardous reagents and harsh reaction conditions towards greener alternatives.

Key research objectives in this area include:

Catalytic Systems: Investigating novel metal- or organo-catalytic systems to facilitate the cyclization and formation of the benzoselenazole (B8782803) ring with higher efficiency and selectivity.

Microwave and Flow Chemistry: Utilizing microwave-assisted synthesis and continuous flow reactors to reduce reaction times, improve energy efficiency, and allow for safer, more scalable production.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes that mimic biological processes to construct the heterocyclic core under mild, aqueous conditions.

The development of such pathways is crucial for making this compound and its derivatives more accessible for widespread research and application.

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the behavior of molecules. For this compound, future research should employ a synergistic approach that combines advanced experimental techniques with high-level computational modeling. mdpi.com This dual strategy can provide unprecedented insight into the intricate details of its formation and reactivity.

Future investigations would likely involve:

In-situ Spectroscopic Monitoring: Using techniques like real-time NMR and IR spectroscopy to track the formation of intermediates and transition states during synthesis.

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various catalysts and reaction parameters.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to map potential energy surfaces, visualize transition states, and elucidate the electronic factors governing the reaction pathways. mdpi.com

This combined approach will not only refine existing synthetic methods but also guide the rational design of new reactions and functionalized analogs.

Design and Synthesis of Functionalized Analogs for Specific Applications

The core structure of this compound serves as an excellent template for the design and synthesis of new functionalized analogs with tailored properties. Future work will focus on introducing a variety of substituents onto the benzene (B151609) ring and modifying the ethyl carboxylate group to modulate the molecule's electronic, steric, and biological properties. nih.gov

Potential strategies for analog development include:

Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups to tune the molecule's reactivity and photophysical characteristics.

Modification of the Carboxylate Group: Converting the ethyl ester to other functional groups such as amides, hydrazides, or carboxylic acids to create new building blocks for larger molecular architectures or to enhance biological activity. nih.gov

Introduction of Bioactive Moieties: Appending known pharmacophores or biocompatible polymers to the benzoselenazole scaffold to develop novel therapeutic agents or biomaterials.

A systematic exploration of these modifications, guided by structure-activity relationship (SAR) studies, could lead to the discovery of compounds with specific applications in materials science, catalysis, or medicine.

Table 1: Proposed Functionalized Analogs and Their Potential Research Focus

Analog Structure ModificationTarget Application AreaRationale for Design
Introduction of nitro groups on the benzene ringNonlinear OpticsEnhancing electron-accepting properties for potential use in optical materials.
Conversion of ethyl ester to a carbohydrazideMedicinal ChemistryCreating a key intermediate for the synthesis of various heterocyclic derivatives with potential biological activity. nih.gov
Attachment of a sulfamoylphenyl groupAnticancer ResearchMimicking structures of known carbonic anhydrase inhibitors. mdpi.com
Polymerization via a functionalized side chainMaterials ScienceDevelopment of novel conductive or light-emitting polymers.

Development of Hybrid Materials Incorporating Benzoselenazole Scaffolds

The unique properties of the benzoselenazole ring system make it an attractive candidate for incorporation into advanced hybrid materials. Future research is expected to explore the integration of this compound derivatives into various matrices to create materials with enhanced or novel functionalities. nih.govnih.gov

Promising avenues for research include:

Polymer Composites: Dispersing or covalently bonding benzoselenazole derivatives within polymer matrices to improve thermal stability, conductivity, or optical properties.

Organic-Inorganic Hybrids: Synthesizing hybrid materials by combining benzoselenazole units with inorganic components like silica, metal oxides, or quantum dots through sol-gel processes or other techniques. researchgate.net

Self-Assembled Monolayers: Investigating the ability of functionalized benzoselenazoles to form ordered layers on surfaces, which could have applications in molecular electronics and sensor technology.

These hybrid materials could find use in a wide range of fields, from tissue engineering scaffolds to components for electronic devices. hra.nhs.ukprinceton.edu

Elucidation of Structure-Reactivity Relationships at an Atomic and Molecular Level

A fundamental goal of future research will be to establish clear and predictive structure-reactivity relationships for the this compound family. This involves systematically studying how precise changes in molecular structure affect the compound's chemical behavior and physical properties. mdpi.com

Key research activities will focus on:

Crystallographic Analysis: Obtaining high-resolution crystal structures of a series of derivatives to understand the impact of different substituents on bond lengths, bond angles, and intermolecular packing.

Spectroscopic Characterization: Utilizing a comprehensive suite of spectroscopic techniques (NMR, UV-Vis, Fluorescence) to correlate electronic structure with observed properties.

Quantitative Structure-Activity Relationship (QSAR): Developing computational models that can predict the reactivity or biological activity of new analogs based on their structural features, thus accelerating the discovery process.

By building a robust understanding of these relationships, researchers can move from a trial-and-error approach to a more rational and efficient design of new molecules with desired functions.

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